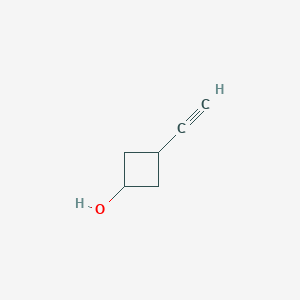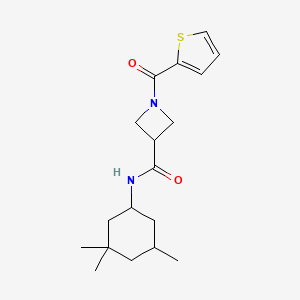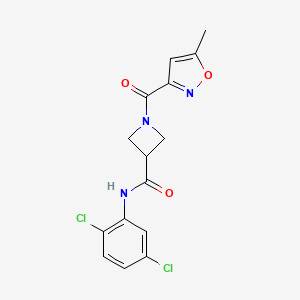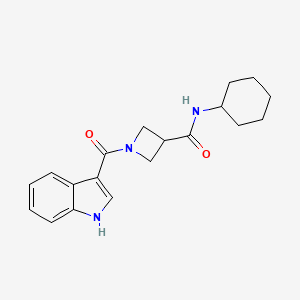
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, commonly referred to as NDC-TTCA, is an important compound in the field of medicinal chemistry. It is a heterocyclic compound, containing both nitrogen and sulfur atoms in its structure. NDC-TTCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.
科学的研究の応用
NDC-TTCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries. It has been used as a precursor for the synthesis of various biologically active compounds, including antifungal, antibacterial, and anti-inflammatory agents. It has also been used in the synthesis of various drugs, such as anticonvulsants, antidepressants, and antipsychotics. In addition, NDC-TTCA has been studied for its potential use in cancer therapy and as an antioxidant agent.
作用機序
The exact mechanism of action of NDC-TTCA is still not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation, which may explain the anti-inflammatory effects of NDC-TTCA. In addition, NDC-TTCA has been shown to inhibit the activity of certain cancer-causing proteins, such as the epidermal growth factor receptor (EGFR) and the c-Jun N-terminal kinase (JNK).
Biochemical and Physiological Effects
NDC-TTCA has been shown to have a number of biochemical and physiological effects. Most notably, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce oxidative stress. In addition, NDC-TTCA has been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by certain types of neurotoxins. Finally, NDC-TTCA has been shown to have anti-diabetic and anti-obesity effects, as it has been shown to reduce glucose levels and body weight in animal models.
実験室実験の利点と制限
NDC-TTCA has a number of advantages for use in laboratory experiments. Most notably, it is a relatively inexpensive compound and is readily available from a variety of sources. In addition, it is a stable compound and has a low toxicity, which makes it safe to use in laboratory experiments. However, there are a few limitations to using NDC-TTCA in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in some experiments. In addition, the two isomers of NDC-TTCA have different properties, which can make it difficult to standardize experiments using the compound.
将来の方向性
There are a number of potential future directions for research involving NDC-TTCA. First, further research is needed to better understand the exact mechanism of action of the compound. In addition, more research is needed to explore the potential therapeutic applications of NDC-TTCA, including its potential use in cancer therapy and as an antioxidant agent. Finally, further research is needed to explore the potential uses of NDC-TTCA in other areas, such as drug delivery and nanotechnology.
合成法
NDC-TTCA can be synthesized using a number of different methods. The most commonly used method is a two-step synthesis, which involves the reaction of 2,5-dichlorophenylthiophene-2-carbonyl chloride with 1-azetidine-3-carboxylic acid. This reaction yields a mixture of two isomers, N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide and N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-2-carboxamide. The two isomers can be separated by column chromatography.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-10-3-4-11(17)12(6-10)18-14(20)9-7-19(8-9)15(21)13-2-1-5-22-13/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMJVHJAWPAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
